5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one
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Description
5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₁NO₃ and its molecular weight is 287.35. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The compound and its derivatives have been explored for their potential antimicrobial properties. Patel et al. (2018) synthesized novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine, demonstrating promising antibacterial activity. These compounds were prepared via Schiff’s base formation followed by cyclization, with their structures confirmed through spectral and elemental analysis (Patel et al., 2018).
Anticonvulsant Agents
Research by Siddiqui et al. (2012) has shown the anticonvulsant activity of new piperidyl indanone derivatives in animal models, with some compounds displaying significant efficacy without notable neurotoxicity. These derivatives were synthesized by reacting 5,6-dimethoxy-2-(piperidin-4-yl-methyl)-indan-1-one with aryl/alkyl isothiocyanates, and their effects were attributed to an increase in GABA levels in rat brain (Siddiqui et al., 2012).
Acetyl Cholinesterase Inhibition
Prasad et al. (2020) synthesized novel carboxamides and thioureas of 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one as potential acetylcholinesterase inhibitors. These compounds showed potent inhibitory activities, suggesting their applicability in treating diseases related to acetylcholine deficiency, such as Alzheimer's disease (Prasad et al., 2020).
Antioxidant and Antihyperglycemic Agents
Kenchappa et al. (2017) explored the synthesis of coumarin derivatives containing the pyrazole and indenone rings, showing potent antioxidant and antihyperglycemic effects in vitro and in vivo. These compounds were synthesized via Claisen–Schmidt condensation and demonstrated significant activity against Streptozotocin–nicotinamide-induced diabetes in rats (Kenchappa et al., 2017).
Enzyme Inhibition for Neurodegenerative Disorders
Mozaffarnia et al. (2020) designed and synthesized halide salt derivatives of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one as donepezil hybrid analogs, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. These compounds exhibited moderate to good inhibitory activities, with potential applications in treating neurodegenerative disorders (Mozaffarnia et al., 2020).
Properties
IUPAC Name |
5,6-dimethoxy-2-(piperidin-4-ylmethylidene)-3H-inden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h7,9-11,18H,3-6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJVFLZZPSQKFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3CCNCC3)C2=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694053 |
Source
|
Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149874-91-9 |
Source
|
Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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